(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine
Description
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine is a tertiary amine featuring a 2-ethoxyethyl group and a 1-(thiophen-2-yl)ethyl substituent. The ethoxyethyl group introduces polarity due to the oxygen atom, while the thiophene ring contributes aromaticity and electron-rich character. This combination may influence physicochemical properties such as solubility, lipophilicity, and reactivity, making it relevant in medicinal chemistry or materials science.
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-thiophen-2-ylethanamine |
InChI |
InChI=1S/C10H17NOS/c1-3-12-7-6-11-9(2)10-5-4-8-13-10/h4-5,8-9,11H,3,6-7H2,1-2H3 |
InChI Key |
JDGOGDJQHVSFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electron Effects : Thiophene’s electron-rich nature contrasts with electron-withdrawing groups (e.g., nitro in ), altering amine basicity and reactivity.
- Biological Relevance : Thiophene-containing amines (e.g., in ) exhibit anticancer activity, suggesting the target compound may also have bioactivity.
Physicochemical Properties
- Molecular Weight: The target compound (estimated formula: C₁₁H₁₉NOS) has a molecular weight of ~213.3 g/mol, smaller than fluorinated analogs (e.g., 285.33 g/mol in ).
- Lipophilicity (logP) : The ethoxy group reduces logP compared to ethylhexyl () but increases it relative to hydroxylated derivatives.
- Solubility : Ethoxyethyl’s ether linkage enhances solubility in polar solvents compared to alkyl chains.
Biological Activity
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethoxyethanol with 1-(thiophen-2-yl)ethylamine. The reaction conditions are crucial for optimizing yield and purity. Common methods include:
| Reagents | Conditions | Yield |
|---|---|---|
| 2-Ethoxyethanol + 1-(Thiophen-2-yl)ethylamine | Catalysts: Triethylamine; Solvents: Dichloromethane | High yields reported (up to 97%) |
Optimizing parameters such as temperature and reaction time is essential for achieving high-quality products.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in its interactions with various biomolecules which suggest potential therapeutic applications. Key findings include:
Pharmacological Effects
- Receptor Modulation : Preliminary studies suggest that the compound may modulate receptor activity, influencing neurotransmitter systems and potentially offering antidepressant effects similar to other amine derivatives.
- Enzyme Interaction : The compound has shown binding affinity to specific enzymes, indicating a possible role in metabolic pathways that could be targeted for therapeutic interventions.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antidepressant Activity : Analogous compounds have been tested for their ability to inhibit norepinephrine and serotonin uptake, leading to potential antidepressant effects in rodent models .
- Cytotoxic Properties : Related thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
The mechanisms through which this compound exerts its biological effects are under investigation. Current hypotheses include:
- Interaction with Neurotransmitter Receptors : The thiophene ring may facilitate interactions with neurotransmitter receptors, potentially affecting mood and behavior.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic processes, which may extend to this compound as well .
Comparative Analysis
When compared to similar compounds, this compound exhibits unique characteristics due to its ethoxy and thiophene functionalities. This structural diversity may contribute to its distinct biological activities and therapeutic potential.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Modulates receptor activity; potential antidepressant |
| 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine | Structure | Interacts with neurotransmitter receptors; anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
